Andrographiside

Hepatoprotection Diterpenoids Toxin-induced injury

Andrographiside is the preferred diterpenoid for hepatoprotection research—not interchangeable with andrographolide. Its C-19 β-glucoside moiety confers superior in vivo efficacy against CCl4/tBHP-induced liver injury, comparable to silymarin, with a favorable Class I toxicity profile (vs. Class III for andrographolide). Essential for standardized A. paniculata extract development where diterpene ratios dictate bioactivity. Choose andrographiside when reproducible, target-specific hepatoprotection data matters.

Molecular Formula C26H40O10
Molecular Weight 512.6 g/mol
Cat. No. B12401477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrographiside
Molecular FormulaC26H40O10
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1
InChIKeyVUEPOIYXKZTLMD-ANZZXSATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Andrographiside Compound Overview: Understanding the Diterpenoid Glucoside Landscape for Procurement


Andrographiside (CAS 82209-76-5, PubChem CID 44593583) is a labdane diterpenoid glucoside naturally occurring in the medicinal plant Andrographis paniculata . Unlike its more abundant and widely studied aglycone analog andrographolide, andrographiside is characterized by a glucose moiety attached via a β-linkage at the C-19 position, a structural feature that critically influences its pharmacological profile, including its solubility, pharmacokinetics, and biological activity spectrum [1]. It is one of several key diterpenoids in A. paniculata, alongside andrographolide, neoandrographolide, and 14-deoxyandrographolide, all of which are known for their anti-inflammatory and hepatoprotective properties [2].

Why Andrographiside Cannot Be Replaced: The Case Against Substituting with Andrographolide or Other Class Analogs


While andrographiside shares a common biosynthetic origin with andrographolide, their in vivo activities are not interchangeable. Direct comparative studies demonstrate that the presence of a glucoside group in andrographiside fundamentally alters its hepatoprotective efficacy and pharmacokinetic profile compared to the aglycone andrographolide [1]. For instance, andrographiside has been shown to be a more potent hepatoprotective agent than andrographolide in animal models [1]. Furthermore, in silico ADMET predictions reveal significant differences in drug-likeness and acute toxicity class between andrographiside and its analogs, underscoring that selecting a specific diterpenoid is a critical, non-fungible decision for targeted research and development [2]. This evidence base necessitates a careful, data-driven approach to compound selection rather than assuming class-wide equivalence.

Quantitative Evidence for Andrographiside: Head-to-Head Performance Data vs. Analogs for Procurement Decisions


Superior Hepatoprotective Efficacy of Andrographiside Compared to Andrographolide and a Clinical Standard

In a direct head-to-head study in mice, andrographiside (compound II) demonstrated superior hepatoprotective activity compared to its aglycone analog andrographolide (compound I) and was equally effective as the clinical standard silymarin. Both andrographiside and neoandrographolide (III) significantly reduced markers of liver injury, whereas andrographolide exhibited a lower protective potential [1]. This difference is attributed to the glucoside group present in andrographiside, which is absent in andrographolide [1].

Hepatoprotection Diterpenoids Toxin-induced injury

In Silico Drug-Likeness and Predicted Acute Toxicity Profile Differentiating Andrographiside from Andrographolide

Computational predictions of pharmacokinetic and toxicological properties reveal a distinct profile for andrographiside compared to its major class analog andrographolide. Andrographiside is predicted to have a drug-likeness score of +0.04, which is significantly higher than andrographolide's score of -0.62 [1]. Furthermore, andrographiside is predicted to belong to acute toxicity Class I (low toxicity), while andrographolide falls into the more toxic Class III [1].

ADMET Drug-likeness Computational toxicology

Comparative Molecular Docking Affinity for Diphtheria Toxin: Andrographiside as a Top Hit

In a virtual screening study against the diphtheria toxin (1DTP), andrographiside was identified as one of the top hit compounds among 18 bioactive molecules from Andrographis paniculata. Its calculated binding energy (dockscore) was -9.5 kcal/mol, which is superior to that of the close structural analog neoandrographolide (-9.1 kcal/mol) [1]. This quantitative difference highlights a stronger predicted interaction with this specific therapeutic target.

Molecular docking Antibacterial Virtual screening

Synergistic Anti-Inflammatory Potential in Mixtures Containing Andrographiside

The anti-inflammatory activity of Andrographis paniculata extracts is not solely dependent on a single compound but is influenced by the composition and relative ratio of its diterpenoid constituents, including andrographiside. Studies evaluating mixtures of known composition have shown that differences in activity are dependent on the relative ratio of various diterpenes, and a possible synergistic activity has been observed for some combinations [1]. This indicates that the presence of andrographiside can modulate the overall bioactivity of a mixture.

Anti-inflammatory Synergy Extract standardization

Non-Cytotoxic Profile of Andrographiside Across a Panel of Human Tumor Cell Lines

In a comparative cytotoxicity screen against a panel of human tumor cell lines, andrographiside, along with its analogs neoandrographolide and 14-deoxy-12-methoxyandrographolide, appeared to be non-cytotoxic [1]. While this is a shared class characteristic rather than a unique differentiator, it provides a crucial baseline safety profile for the compound when considering it for applications where off-target cytotoxicity is a concern, distinguishing it from more toxic diterpenoids.

Cytotoxicity Safety pharmacology Cell viability

Stability and Solubility Considerations: A Procurement-Relevant Parameter for Andrographiside

From a procurement and handling perspective, andrographiside presents specific logistical considerations. Unlike more stable compounds, information on its solution stability is rarely reported, and vendors typically recommend storing prepared stock solutions aliquoted in tightly sealed vials and using them within 1 month, while avoiding repeated freeze-thaw cycles . This is a practical differentiator from some more stable analogs and directly impacts experimental planning and inventory management.

Stability Solubility Handling

Andrographiside: Optimal Application Scenarios Based on Differentiated Evidence


In Vivo Hepatoprotection Studies Requiring High Efficacy and Favorable Safety Profile

This is the most compelling application scenario for andrographiside, directly supported by the strongest evidence. Studies aiming to investigate mechanisms of liver protection or evaluate therapeutic interventions for toxin-induced liver injury (e.g., using CCl4 or tBHP models) should prioritize andrographiside. Its superior in vivo efficacy compared to andrographolide, which is on par with the clinical standard silymarin, combined with its favorable in silico toxicity profile (Class I vs. Class III for andrographolide), makes it the diterpenoid of choice for these investigations [1] [2].

In Silico and In Vitro Target-Based Drug Discovery (e.g., Antibacterial, Antiviral)

For research programs employing molecular docking, virtual screening, or target-based assays against proteins like diphtheria toxin or viral proteases, andrographiside is a high-priority candidate. Quantitative docking data shows it has a stronger predicted binding affinity for specific targets (-9.5 kcal/mol for 1DTP) compared to close analogs like neoandrographolide (-9.1 kcal/mol), providing a data-driven justification for its inclusion in hit-to-lead campaigns [3].

Development of Standardized Extracts and Phytochemical Formulations

In the industrial development of botanically-derived products or standardized extracts, andrographiside is a critical component for achieving specific bioactivity. The evidence clearly indicates that the anti-inflammatory activity of Andrographis paniculata mixtures is dependent on the relative ratios of its constituent diterpenes, including andrographiside, and that synergistic effects may occur [4]. Therefore, any effort to standardize an extract for reproducible biological activity must control and quantify andrographiside content, as it cannot be substituted with other diterpenes without altering the final product's efficacy.

Safety Pharmacology and Cytotoxicity Profiling

When a research project requires a bioactive diterpenoid with a demonstrated low-cytotoxicity baseline, andrographiside is a suitable candidate. Evidence from comparative screening across a panel of human tumor cell lines shows it belongs to a non-cytotoxic sub-class of compounds from A. paniculata, making it less likely to confound results in assays where cell viability is essential [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for Andrographiside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.